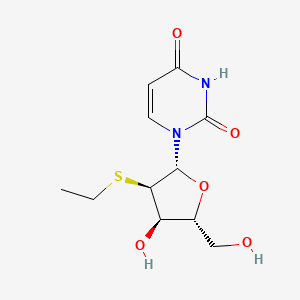
2'-S-Ethyl-2'-thiouridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-S-Ethyl-2’-thiouridine is a modified nucleoside that features a sulfur atom replacing the oxygen atom at the 2’ position of uridine, along with an ethyl group attached to the sulfur. This compound is part of a broader class of thiolated nucleosides, which are known for their unique chemical properties and biological significance. Thiolated nucleosides, including 2’-S-Ethyl-2’-thiouridine, play crucial roles in various biological processes, particularly in the stabilization of RNA structures and the enhancement of RNA functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’-S-Ethyl-2’-thiouridine typically involves the thiolation of uridine at the 2’ position, followed by the introduction of an ethyl group. One common method includes the use of thiolating agents such as Lawesson’s reagent or phosphorus pentasulfide (P2S5) to introduce the sulfur atom. The ethylation step can be achieved using ethyl iodide or ethyl bromide under basic conditions .
Industrial Production Methods: While specific industrial production methods for 2’-S-Ethyl-2’-thiouridine are not well-documented, the general approach would involve large-scale synthesis using the aforementioned reagents and conditions. Optimization of reaction parameters, such as temperature, solvent, and reaction time, would be essential to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2’-S-Ethyl-2’-thiouridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced back to its thiol form using reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4).
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: DTT, NaBH4
Substitution: Alkyl halides, aryl halides
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various alkylated or arylated thiouridines
Wissenschaftliche Forschungsanwendungen
2’-S-Ethyl-2’-thiouridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of modified oligonucleotides for studying nucleic acid interactions and stability.
Biology: Plays a role in the study of RNA modifications and their effects on RNA structure and function.
Wirkmechanismus
The mechanism by which 2’-S-Ethyl-2’-thiouridine exerts its effects involves the stabilization of RNA structures through enhanced base-pairing interactions. The sulfur atom at the 2’ position increases the rigidity of the nucleoside, promoting a more stable RNA conformation. This stabilization can enhance the fidelity of RNA transcription and translation processes, making it a valuable tool in molecular biology research .
Vergleich Mit ähnlichen Verbindungen
2-Thiouridine: Similar to 2’-S-Ethyl-2’-thiouridine but lacks the ethyl group. It is known for stabilizing U:A base pairs and destabilizing U:G wobble pairs.
4-Thiouridine: Thiolated at the 4’ position instead of the 2’ position.
Uniqueness: 2’-S-Ethyl-2’-thiouridine is unique due to the presence of both the sulfur atom and the ethyl group, which confer distinct chemical properties and biological activities. The combination of these modifications enhances the compound’s ability to stabilize RNA structures and modulate RNA-related processes, making it a valuable tool in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
83087-97-2 |
|---|---|
Molekularformel |
C11H16N2O5S |
Molekulargewicht |
288.32 g/mol |
IUPAC-Name |
1-[(2R,3R,4R,5R)-3-ethylsulfanyl-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O5S/c1-2-19-9-8(16)6(5-14)18-10(9)13-4-3-7(15)12-11(13)17/h3-4,6,8-10,14,16H,2,5H2,1H3,(H,12,15,17)/t6-,8-,9-,10-/m1/s1 |
InChI-Schlüssel |
CRKUWVCPWCOBRX-PEBGCTIMSA-N |
Isomerische SMILES |
CCS[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O |
Kanonische SMILES |
CCSC1C(C(OC1N2C=CC(=O)NC2=O)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


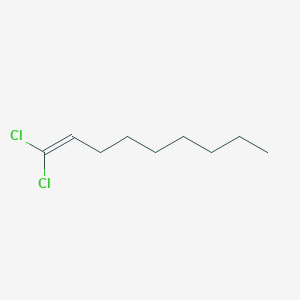
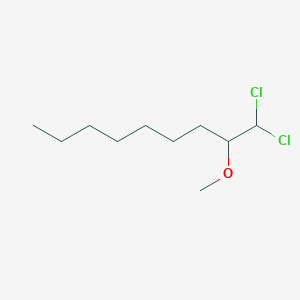
![N-Bis[(diphenyl-tert-butyl-silyl)oxy]phosphoryl-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14408479.png)
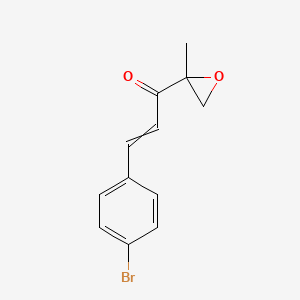
![{[(1-{2-[(E)-Phenyldiazenyl]phenyl}ethylidene)amino]oxy}acetic acid](/img/structure/B14408498.png)
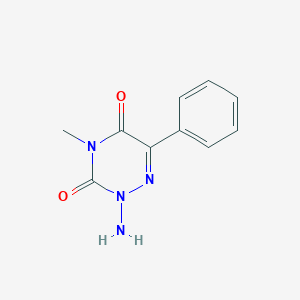
![Methyl [amino(nitroamino)methylidene]carbamodithioate](/img/structure/B14408517.png)
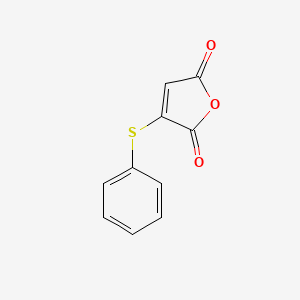
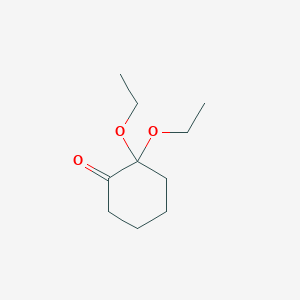
![11-Methyl-12H-benzo[a]phenothiazine](/img/structure/B14408535.png)
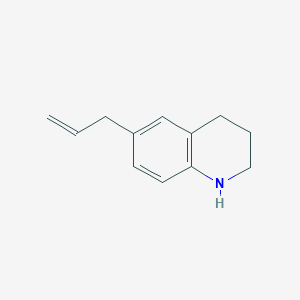
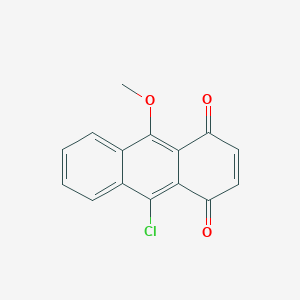
![Benzonitrile, 4-[1-(4-methoxyphenyl)ethenyl]-](/img/structure/B14408561.png)
![5-{1-[4-(2,4-Dichlorophenoxy)phenoxy]ethyl}-3-methyl-1,2,4-oxadiazole](/img/structure/B14408567.png)
